molecular formula C13H16O2 B1337522 Cyclohexanone, 2-(phenylmethoxy)- CAS No. 36713-55-0

Cyclohexanone, 2-(phenylmethoxy)-

Cat. No.: B1337522
CAS No.: 36713-55-0
M. Wt: 204.26 g/mol
InChI Key: DAAFSJHSNQOYMU-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-(phenylmethoxy)-, is an organic compound with the molecular formula C13H16O2 It is a derivative of cyclohexanone, where a phenylmethoxy group is attached to the second carbon of the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone, 2-(phenylmethoxy)-, can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with benzyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of cyclohexanone, 2-(phenylmethoxy)-, may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-(phenylmethoxy)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often require catalysts or specific reagents, such as halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

Cyclohexanone, 2-(phenylmethoxy)-, has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which cyclohexanone, 2-(phenylmethoxy)-, exerts its effects involves interactions with various molecular targets and pathways. The phenylmethoxy group can enhance the compound’s ability to interact with specific enzymes or receptors, leading to changes in biological activity. The ketone group can also participate in nucleophilic addition reactions, further influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: The parent compound, which lacks the phenylmethoxy group.

    Benzyl Alcohol: A related compound that can be used as a precursor in the synthesis of cyclohexanone, 2-(phenylmethoxy)-.

    Phenylmethanol: Another related compound with similar structural features.

Uniqueness

Cyclohexanone, 2-(phenylmethoxy)-, is unique due to the presence of both the cyclohexanone ring and the phenylmethoxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

2-phenylmethoxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAFSJHSNQOYMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453852
Record name Cyclohexanone, 2-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36713-55-0
Record name Cyclohexanone, 2-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does 2-benzyloxy-cyclohexanone react with Grignard reagents compared to other substituted cyclohexanone oximes?

A: Research indicates that the reaction of 2-benzyloxy-cyclohexanone oxime with Grignard reagents deviates from the expected pathways observed in similar compounds. Instead of undergoing the Hoch-Campbell reaction or intramolecular ring closure, it predominantly undergoes elimination of phenol, yielding aniline and 2-phenoxycyclohexanone as major products []. This unique reactivity is attributed to the presence of the benzyloxy group at the 2-position of the cyclohexanone oxime. Further studies exploring the influence of different Grignard reagents and modifications to the 2-substituent are necessary to fully understand this reaction pathway [].

Q2: What is the significance of the absolute configuration of (+)-2-benzyl-2-[N-(α-phenylethyl)amino]cyclohexanone hydrochloride, a compound derived from 2-benzyloxy-cyclohexanone?

A: Condensation of 2-benzyloxy-cyclohexanone with (R)-1-phenylethylamine unexpectedly yields a mixture of (αR,2S)- and (αR,2R)-2-benzyl-2-[N-(α-phenylethyl)amino]cyclohexanone hydrochlorides []. Determining the absolute configuration of one epimer, the title compound, as (αR, 2S) reveals a chair conformation for the cyclohexanone ring []. This information provides valuable insight into the stereochemical outcome of reactions involving 2-benzyloxy-cyclohexanone and its derivatives, furthering our understanding of their potential applications in organic synthesis.

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